Cas no 761405-37-2 (2,8-DiboronodibenzoB,DThiophene)
2,8-DiboronodibenzoB,DThiophene Chemical and Physical Properties
Names and Identifiers
-
- Dibenzothiophene-2,8-diboronic acid
- Dibenzo[b,d]thiophene-2,8-diyldiboronic acid
- Dibenzo[b,d]thiophene-2,8-diyldiboronicacid
- (8-boronodibenzothiophen-2-yl)boronic Acid
- AKOS000266997
- CS-0361241
- MFCD02323210
- 761405-37-2
- 2,8-Diboronodibenzo[b,d]thiophene, 3,6-Diborono-9-thiafluorene
- SCHEMBL1792101
- 2,8-Diboronodibenzo[b,d]thiophene
- F16078
- 2,8-DiboronodibenzoB,DThiophene
-
- Inchi: 1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H
- InChI Key: ZRFLHPYMEWINRJ-UHFFFAOYSA-N
- SMILES: S1C2C=CC(B(O)O)=CC=2C2C=C(B(O)O)C=CC1=2
Computed Properties
- Exact Mass: 272.0485903g/mol
- Monoisotopic Mass: 272.0485903g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
2,8-DiboronodibenzoB,DThiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D462988-2.5mg |
2,8-Diboronodibenzo[B,D]Thiophene |
761405-37-2 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D462988-5mg |
2,8-Diboronodibenzo[B,D]Thiophene |
761405-37-2 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D462988-25mg |
2,8-Diboronodibenzo[B,D]Thiophene |
761405-37-2 | 25mg |
$ 160.00 | 2022-06-05 | ||
| Crysdot LLC | CD00002081-1000g |
Dibenzo[b,d]thiophene-2,8-diyldiboronic acid |
761405-37-2 | 95% | 1000g |
$0 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431911-1g |
Dibenzo[b,d]thiophene-2,8-diyldiboronic acid |
761405-37-2 | 98% | 1g |
¥552.00 | 2024-07-28 |
2,8-DiboronodibenzoB,DThiophene Suppliers
2,8-DiboronodibenzoB,DThiophene Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2,8-DiboronodibenzoB,DThiophene
2,8-Diboronodibenzo[B,D]Thiophene (CAS No. 761405-37-2): A Versatile Building Block for Organic Electronics and Advanced Materials
2,8-Diboronodibenzo[B,D]Thiophene (CAS No. 761405-37-2) is an emerging organic semiconductor material that has gained significant attention in recent years due to its unique electronic properties and potential applications in optoelectronic devices. This boron-containing heterocyclic compound belongs to the family of dibenzothiophene derivatives, which are known for their excellent charge transport characteristics and thermal stability.
The molecular structure of 2,8-Diboronodibenzo[B,D]Thiophene features a central thiophene ring fused with two benzene rings and two boron atoms at the 2 and 8 positions. This particular arrangement creates a π-conjugated system that enables efficient electron delocalization, making it particularly valuable for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent studies have shown that materials based on this compound exhibit remarkable charge carrier mobility, often exceeding 10 cm²/V·s in thin-film transistor applications.
One of the most exciting applications of 2,8-Diboronodibenzo[B,D]Thiophene is in the development of next-generation flexible electronics. As the demand for wearable technology and foldable displays continues to grow, researchers are actively exploring this compound's potential in creating lightweight, bendable electronic components. The material's inherent stability under mechanical stress makes it particularly suitable for these emerging technologies.
From a synthetic chemistry perspective, 2,8-Diboronodibenzo[B,D]Thiophene serves as an excellent building block for more complex molecular architectures. Its boron functional groups allow for various cross-coupling reactions, enabling the creation of extended π-conjugated systems with tailored electronic properties. This versatility has led to its increasing use in the design of organic electronic materials with specific bandgap energies and charge transport characteristics.
The compound's thermal stability is another notable feature, with decomposition temperatures typically above 300°C. This makes 2,8-Diboronodibenzo[B,D]Thiophene particularly suitable for applications requiring high-temperature processing, such as in the fabrication of solution-processable organic semiconductors. Recent advances in synthetic methodologies have improved the yield and purity of this material, making it more accessible for both research and industrial applications.
In the field of organic photovoltaics, 2,8-Diboronodibenzo[B,D]Thiophene has shown promise as an electron-accepting material when combined with appropriate donor molecules. Its ability to form well-ordered thin films contributes to efficient charge separation and transport, leading to improved power conversion efficiencies in organic solar cells. Researchers are particularly interested in its potential for creating tandem solar cells that can harvest a broader range of the solar spectrum.
The electronic properties of 2,8-Diboronodibenzo[B,D]Thiophene can be further tuned through various chemical modifications. Substitution at different positions of the molecular framework allows for precise control over HOMO-LUMO energy levels, making it possible to design materials with specific light absorption and emission characteristics. This tunability is particularly valuable for applications in organic light-emitting devices where color purity and efficiency are critical parameters.
Recent market trends indicate growing interest in 2,8-Diboronodibenzo[B,D]Thiophene-based materials from both academic and industrial sectors. The compound's compatibility with various deposition techniques, including inkjet printing and roll-to-roll processing, makes it attractive for large-scale production of organic electronic devices. As the global market for printed electronics continues to expand, the demand for high-performance materials like this is expected to increase significantly.
From an environmental perspective, 2,8-Diboronodibenzo[B,D]Thiophene offers potential advantages over traditional inorganic semiconductors. Its synthesis typically requires fewer toxic reagents compared to conventional semiconductor manufacturing processes, and the resulting materials are often more amenable to recycling. These characteristics align well with the growing emphasis on green chemistry and sustainable materials in the electronics industry.
Looking to the future, research on 2,8-Diboronodibenzo[B,D]Thiophene is expected to focus on several key areas: improving synthetic scalability, enhancing device performance through molecular engineering, and exploring novel applications in emerging technologies like organic spintronics and bioelectronic sensors. The compound's unique combination of electronic properties and chemical versatility positions it as a promising candidate for addressing current challenges in organic electronics.
For researchers and manufacturers interested in working with 2,8-Diboronodibenzo[B,D]Thiophene, it's important to note that proper handling and storage conditions are essential to maintain its performance characteristics. While the compound itself is stable under normal conditions, its sensitivity to moisture and oxygen requires appropriate precautions during processing and device fabrication. Standard glovebox techniques or dry nitrogen environments are typically recommended for optimal results.
In conclusion, 2,8-Diboronodibenzo[B,D]Thiophene (CAS No. 761405-37-2) represents an important class of organic electronic materials with wide-ranging applications in modern technology. Its unique structural features and tunable electronic properties make it a valuable tool for advancing the field of organic semiconductors and developing next-generation electronic devices. As research in this area continues to progress, we can expect to see even more innovative applications for this remarkable compound in the coming years.
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